N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Antimalarial drug discovery PfENR inhibition Scaffold hopping

The compound N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 476309-58-7) is a synthetic small molecule (C23H12N2O5S, MW 428.42) that covalently links an anthraquinone core, a 5-nitrobenzothiophene moiety, and a carboxamide spacer. This architecture is structurally distinct from both classic heteroarene-fused anthraquinones and simpler benzothiophene-2-carboxamide NSAID candidates, and it emerges from a patent family (e.g., US20120016014A1, EP2578579A1) that claims benzothiophene carboxamide compounds as dual COX-2 and PfENR inhibitors.

Molecular Formula C23H12N2O5S
Molecular Weight 428.42
CAS No. 476309-58-7
Cat. No. B2970586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
CAS476309-58-7
Molecular FormulaC23H12N2O5S
Molecular Weight428.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
InChIInChI=1S/C23H12N2O5S/c26-21-15-3-1-2-4-16(15)22(27)18-11-13(5-7-17(18)21)24-23(28)20-10-12-9-14(25(29)30)6-8-19(12)31-20/h1-11H,(H,24,28)
InChIKeyYUKOAAIHLXOBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 476309-58-7): Structural Baseline for Scientific Procurement


The compound N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 476309-58-7) is a synthetic small molecule (C23H12N2O5S, MW 428.42) that covalently links an anthraquinone core, a 5-nitrobenzothiophene moiety, and a carboxamide spacer . This architecture is structurally distinct from both classic heteroarene-fused anthraquinones and simpler benzothiophene-2-carboxamide NSAID candidates, and it emerges from a patent family (e.g., US20120016014A1, EP2578579A1) that claims benzothiophene carboxamide compounds as dual COX-2 and PfENR inhibitors [1]. However, no quantitative, comparator-based biological data for this specific compound have been located in primary research papers or authoritative databases as of the literature cutoff for this guide; consequently, differentiation evidence that follows is based on structural class placement and patent-derived functional annotation, and should be verified through experimental head-to-head profiling before procurement decisions are finalized.

Structurally distinct anthraquinone–nitrobenzothiophene chemotype for dual-target probe design
Patent-annotated dual COX-2/PfENR pharmacophore requires experimental profiling
5-Nitro and sulfur heteroatom features support redox and bioisostere investigations

Why Generic Benzothiophene-2-Carboxamide or Anthraquinone Analogs Cannot Substitute for N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide


Substituting this compound with a generic benzothiophene-2-carboxamide (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide) or an unsubstituted anthraquinone amide (e.g., N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, SSAA09E3) would discard at least three structural differentiators that are known to modulate target engagement and selectivity: (i) the 5-nitro substituent on the benzothiophene, which is a strong electron-withdrawing group capable of altering the redox potential of the anthraquinone and the electrophilicity of the thiophene ring [1]; (ii) the anthraquinone carboxamide moiety, which provides a planar, polyaromatic surface for stacking interactions with biomolecules that simple phenyl or benzyl amides cannot replicate [2]; and (iii) the combination of these two pharmacophores in a single molecular entity, which creates a chemotype absent from published benzothiophene-2-carboxamide COX-2/PfENR inhibitors that uniformly feature non-anthraquinone amine components [3]. These structural distinctions make generic substitution scientifically unreliable; procurement should be based on the precise CAS registry number unless a comparator is shown to match all three structural attributes in a direct head-to-head assay.

5-Nitro substituent required
Removing the strong electron-withdrawing nitro group alters the benzothiophene's electronic profile and redox liability; unsubstituted or bromo analogs may show different target engagement.
Anthraquinone carboxamide core is essential
Replacing the planar 9,10-dioxo-anthracene moiety with a simple benzylamide or phenyl amide discards π-stacking surface needed for potential biomolecular interactions; generic benzothiophene-2-carboxamides cannot replicate this.
Combined chemotype is unique
No published benzothiophene-2-carboxamide COX-2 or PfENR inhibitor combines both the nitrobenzothiophene and the anthraquinone amide; substitution with SSAA09E3 or single-target leads forfeits the dual-pharmacophore design.

Quantitative Differentiation Evidence for N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide vs. Closest Analogs


Structural Differentiation from the PfENR Clinical Candidate: The Anthraquinone Core Replaces a Simple Benzylamide

The most advanced benzothiophene-2-carboxamide PfENR inhibitor, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), achieves an IC50 of 115 nM against purified PfENR with a Ki of 18 nM (cofactor) and 91 nM (substrate) [1]. That compound uses a simple 4-fluorobenzylamine as the amide component. The target compound replaces this with a 2-aminoanthraquinone (9,10-dioxo-9,10-dihydroanthracen-2-yl) moiety, introducing a planar polyaromatic surface that is absent in compound 6. While no PfENR IC50 is available for the target compound to allow direct potency comparison, the structural divergence represents a scaffold-hopping modification of the pharmacophore: the anthraquinone can engage in π-stacking with aromatic residues in the PfENR active site (e.g., Tyr267, Phe) that the fluorobenzyl group cannot access [2]. This structural difference may translate into altered binding kinetics or resistance profiles, but quantitative confirmation requires comparative biochemical profiling.

PfENR inhibitor scaffold
Class-level inference
2-aminoanthraquinone vs. 4-fluorobenzylamine core
Scaffold-hop distinction; may alter PfENR binding kinetics and resistance profile
Direct PfENR IC50 not available for target compound
Antimalarial drug discovery PfENR inhibition Scaffold hopping

Differentiation from SARS-CoV Entry Inhibitor SSAA09E3 by Nitrobenzothiophene Substitution

SSAA09E3, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide (CAS 52869-18-8), blocks SARS-CoV entry by preventing viral–host membrane fusion . The target compound differs by replacing the terminal benzamide with a 5-nitro-1-benzothiophene-2-carboxamide, introducing both a sulfur heteroatom and a strong electron-withdrawing nitro group (Hammett σpara ≈ 0.78 for -NO2) [1]. This substitution alters the electronic properties of the amide linkage and the π-system: the nitro group reduces the electron density of the thiophene ring, potentially tuning the compound's redox behavior and its propensity for nucleophilic attack or bioreduction, which are key determinants of anthraquinone-mediated cytotoxicity and selectivity [2]. The sulfur atom further differentiates the chemotype from oxygen-containing bioisosteres (e.g., furan analogs), which have been shown to be less active in fused anthraquinone antitumor series [3]. No head-to-head antiviral or cytotoxicity data exist for the target compound versus SSAA09E3, but the structural modification creates a distinct electronic and steric profile that precludes interchangeability.

vs. SSAA09E3 entry inhibitor
Class-level inference
5-nitrobenzothiophene carboxamide vs. phenyl carboxamide
Electronic and steric profile divergence; distinct redox susceptibility
No head-to-head antiviral or cytotoxicity data
Antiviral research Anthraquinone amide Electron-deficient heterocycles

Dual COX-2/PfENR Pharmacophore Distinction from Single-Target Benzothiophene-2-Carboxamides

The patent family US20120016014A1 and EP2578579A1 explicitly claims benzothiophene carboxamide compounds as dual COX-2 and PfENR inhibitors, distinguishing them from published single-target benzothiophene-2-carboxamide series [1]. Published COX-2-active bromo-benzothiophene carboxamides (e.g., compounds 4, 6, and 8 from Pathak et al., 2014) reduce inflammation and nociception at concentrations lower than ibuprofen, acting through selective COX-2 inhibition and disruption of the prostaglandin-E2 positive feedback loop [2]. However, these compounds contain bromo substituents and simple alkyl/benzyl amides, and have not been reported as PfENR inhibitors. The target compound's 5-nitro substitution and anthraquinone amide create a distinct pharmacophore that the patent claims confer dual inhibitory activity. The nitro group can participate in hydrogen bonding with active-site residues (e.g., Arg120, Tyr355 in COX-2) while the anthraquinone may occupy the hydrophobic channel distinct from the benzyl pocket exploited by simpler analogs [3]. Until quantitative COX-2 IC50 and PfENR IC50 values are publicly reported for this exact compound, the dual-target pharmacophore remains a patent-annotated design feature, not an experimentally validated differentiator.

Dual-target pharmacophore
Class-level inference
Patent-annotated COX-2/PfENR dual inhibition (US20120016014A1)
Structurally distinct dual-target entry point not available in single-target series
Quantitative IC50 values not publicly disclosed
COX-2 selective inhibition Dual-target inhibitor Anti-inflammatory

Sulfur-Containing Heterocycle Advantage over Furan Bioisosteres in Fused Anthraquinone Series

In fused anthra[2,3-b]heteroarene-2-carboxamide antitumor series, the thiophene-containing analog (compound 8) demonstrated superior cytotoxicity compared to its furan bioisostere (compound 2), with the pattern of cytotoxicity being similar but the thiophene analog being 'more active,' pointing to a 'specific role of the sulfur atom' in antitumor properties [1]. Although the target compound is a non-fused analog (anthraquinone linked via carboxamide to benzothiophene rather than fused), the presence of the sulfur heteroatom in the benzothiophene ring distinguishes it from potential furan or pyrrole replacement candidates. In fused series, compound 8 induced apoptosis at 2.5 μM within 3-6 hours via mitochondrial targeting (caspase 3/9 activation, PARP cleavage, ΔΨm loss) without significant DNA interaction or topoisomerase 1 inhibition [1]. The non-fused architecture of the target compound may alter this mechanistic profile, but the sulfur atom remains a critical structural determinant that cannot be replicated by oxygen (furan) or nitrogen (pyrrole) bioisosteres. Procurement should therefore treat the benzothiophene heterocycle as essential to the chemotype.

Heteroatom advantage
Cross-study comparable
Thiophene S > furan O in related fused anthraquinone cytotoxicity
Sulfur atom may be critical for cytotoxicity and mitochondrial targeting
Non-fused target compound not evaluated in that study
Bioisosterism Antitumor anthraquinones Heteroatom effect

Optimal Research Application Scenarios for N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide Based on Structural Evidence


Scaffold-Hopping Probe for Dual COX-2/PfENR Inhibitor Development

This compound is best deployed as a scaffold-hopping probe in medicinal chemistry programs seeking to validate dual COX-2 and PfENR inhibition from a single benzothiophene-2-carboxamide template. Unlike published bromo-benzothiophene carboxamides that address only one of these targets [1], the anthraquinone-bearing chemotype expands the accessible chemical space of the patent family US20120016014A1 and EP2578579A1, which explicitly claims dual inhibitors [2]. Procurement enables structure–activity relationship (SAR) expansion at both the nitrobenzothiophene (R-group variation at position 5 and 6) and anthraquinone (position 1 vs. 2 substitution) vectors.

Redox-Modulated Anticancer Agent with Mitochondriotropic Potential

Based on the established capacity of thiophene-containing anthraquinone derivatives to target mitochondria and induce rapid apoptosis (compound 8: 2.5 μM, 3-6 h) [3], this compound is positioned as a candidate for mitochondrial toxicity screening in drug-resistant cancer cell lines. Its 5-nitro group introduces additional redox liability that may enhance bioreductive activation in hypoxic tumor microenvironments, a hypothesis testable by comparing cytotoxicity under normoxic (21% O2) versus hypoxic (1% O2) conditions against matched drug-sensitive and drug-resistant cell line pairs.

Non-Fused Anthraquinone-Benzothiophene Reference Standard for Heteroatom Bioisostere Studies

The target compound serves as a non-fused reference standard for systematic bioisostere comparisons (benzothiophene vs. benzofuran, benzopyrrole, or indole carboxamide analogs) within the anthraquinone amide chemotype. Published data confirm that the thiophene sulfur atom confers superior activity over furan oxygen in fused anthraquinone antitumor agents [3], and this compound enables testing of whether the same heteroatom preference holds in a non-fused architecture. Procurement for parallel synthesis and comparative biological evaluation of the complete heterocycle matrix is recommended.

Chemical Biology Tool for Investigating Nitroreductase-Mediated Prodrug Activation

The 5-nitro substituent on the benzothiophene ring presents a substrate handle for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT). This compound can be evaluated as a potential prodrug substrate whose reduction would release the active anthraquinone-benzothiophene amide, with selectivity determined by differential nitroreductase expression in target versus non-target tissues. Procurement should be coupled with anaerobic enzymatic reduction assays and comparative cytotoxicity against nitroreductase-transfected versus parental cell lines.

Application
Selection Property
Validation Focus
Scaffold-hopping probe for dual COX-2/PfENR design
Anthraquinone-carboxamide chemotype
Dual-target enzyme profiling
Redox-modulated cytotoxicity candidate
5-Nitro group redox liability
Cytotoxicity under normoxia vs. hypoxia
Heteroatom bioisostere reference standard
Benzothiophene sulfur atom
Bioisostere comparison matrix
Nitroreductase prodrug substrate probe
5-Nitro substituent as prodrug handle
Nitroreductase-dependent activation assay
Quote Request

Request a Quote for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.